N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-16-4-5-18(13-20(16)27-9-2-3-21(27)28)25-23(30)22(29)24-14-17-6-10-26(11-7-17)19-8-12-31-15-19/h4-5,13,17,19H,2-3,6-12,14-15H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKDMRDZPBJHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Anilidopiperidine Analogues ()
The 4-anilidopiperidine derivatives share a piperidine core and aromatic substituents, synthesized via reductive amination and propionyl chloride coupling . Key differences include:
- Substituents : The target compound uses a thiolan-3-yl group on piperidine, whereas compounds feature benzyl or iodo-substituted piperidines. Thiolan’s sulfur atom may enhance solubility and reduce cytochrome P450-mediated metabolism compared to halogenated analogues.
- Linker: Ethanediamide in the target compound vs. propionamide in .
- Synthesis : Both employ deprotection steps (e.g., Boc removal), but the target compound’s thiolan incorporation likely requires specialized sulfur-handling protocols.
Triazine-Pyrrolidinone Derivatives ()
highlights a triazine core with pyrrolidin-1-yl and dimethylamino groups . Contrasts include:
- ~800 Da for triazine derivatives) and improving bioavailability.
- Bioactivity: Triazine derivatives may exhibit DNA intercalation or topoisomerase inhibition, whereas the target compound’s phenyl-pyrrolidinone moiety suggests kinase or protease targeting.
- Synthetic Complexity : Triazine synthesis involves multi-step condensation, while the target compound’s route focuses on piperidine functionalization.
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl Propanamide ()
This compound features a benzyl-protected piperidine with a methoxycarbonyl group . Key distinctions:
- Protecting Groups : Methoxycarbonyl in vs. thiolan-3-yl in the target. Thiolan’s sulfur may confer redox stability or metal-binding properties.
- Pharmacokinetics : Benzyl groups often increase lipophilicity, whereas thiolan’s tetrahydrothiophene ring balances hydrophilicity and membrane permeability.
Data Tables and Research Findings
Table 2: Hypothetical Bioactivity Profile
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular structure includes a pyrrolidinone ring and a thiolan group, contributing to its unique reactivity and biological profile. The molecular formula is , with a molecular weight of 372.6 g/mol. Key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O2S |
| Molecular Weight | 372.6 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 70.5 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound appears to be mediated through its interaction with various molecular targets, including receptors and enzymes involved in critical cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may also modulate neurotransmitter systems, which could lead to effects on mood, cognition, and pain perception.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.
- Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect cells from oxidative stress.
Antinociceptive Effects
Research has indicated that this compound exhibits significant antinociceptive effects in various animal models. A study demonstrated that administration led to a notable decrease in pain responses in rodents subjected to formalin-induced pain models.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. The proposed mechanism involves the modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.
Case Studies
-
Case Study on Pain Management :
- Objective : Evaluate the efficacy of the compound in chronic pain models.
- Method : Rodent models were treated with varying doses of the compound.
- Results : A dose-dependent reduction in pain behavior was observed, with significant effects noted at higher concentrations.
-
Neuroprotection in Stroke Models :
- Objective : Assess neuroprotective effects post-stroke.
- Method : The compound was administered following induced ischemic conditions.
- Results : Treated animals showed reduced infarct size and improved behavioral outcomes compared to controls.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amide | Moderate analgesic effects | Lacks thiolan group |
| N-(4-methylpyridine)-benzamide | Antidepressant properties | Different pharmacophore |
| N-[4-methylphenyl]-N'-(piperidine)acetamide | Mild anti-inflammatory | Simpler structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
